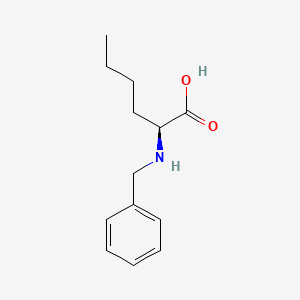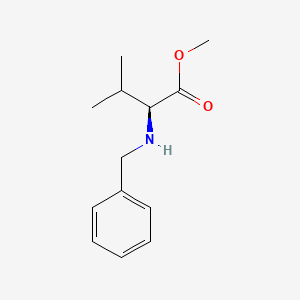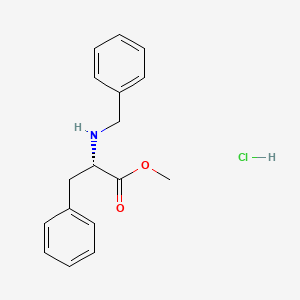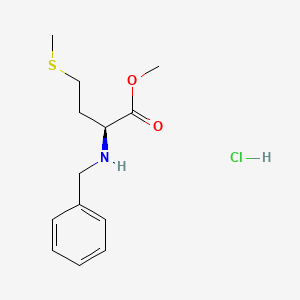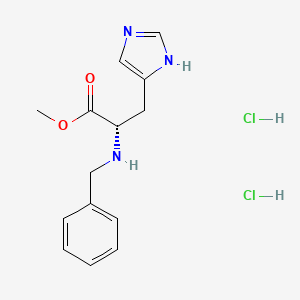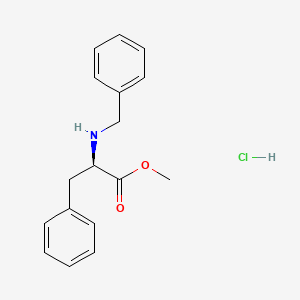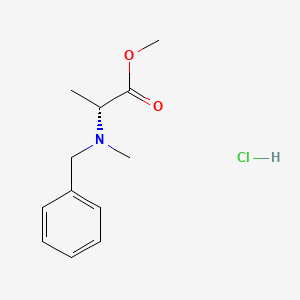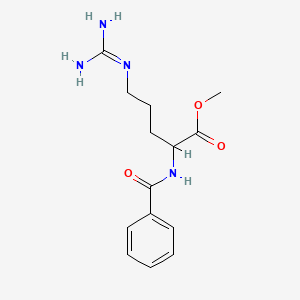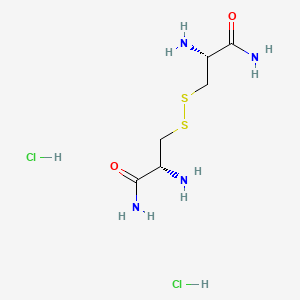
L-Cystine bisamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .
Synthesis Analysis
A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis
The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for L-Cystine bisamide dihydrochloride is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical And Chemical Properties Analysis
L-Cystine bisamide dihydrochloride is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .Wissenschaftliche Forschungsanwendungen
1. Fermentative Production of L-Cysteine-Containing Dipeptides
- Application : L-Cysteine-containing dipeptides have potential functions in cellular redox systems, which are important in basic and applied biology .
- Method : The study used liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) to analyze Cys-containing dipeptides . The sample separation was processed with a C18 column and with water-acetonitrile gradient mobile phase containing 0.1% (v/v) formic acid at a flow rate of 0.25 ml/min .
- Results : The method was successfully applied to monitor Cys-containing dipeptides in E. coli Cys producer overexpressing bacD gene .
2. Nutritional Research and Drug Development
- Application : L-Cystine dihydrochloride is used in nutritional research and drug development . It plays a critical role in protein structure, redox chemistry, and cellular processes .
- Method : It is used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures .
- Results : The specific outcomes depend on the particular research or drug development project .
3. Cell Culture Media
- Application : L-Cystine bisamide dihydrochloride, specifically cQrex® KC (N,N-di-L-Lysyl-L-Cystine dihydrochloride), is used in cell culture media. It is essential for the cultivation of cells in serum-free, chemically defined conditions .
- Method : The compound is added to the media to provide sufficient Cys-equivalents, which are critical for achieving the best bioprocess performance .
- Results : The use of cQrex® KC, which is around 1000 times more soluble than free L-Cystine, allows the formulation of concentrated basal, feed, and perfusion media at neutral pH .
4. Metabolomics
- Application : L-Cystine dihydrochloride has been used as a supplement to study homopropargylglycine uptake in metabolomics .
- Method : The compound is added to the media to study the uptake of homopropargylglycine .
- Results : The specific outcomes depend on the particular research project .
5. Protein Synthesis
- Application : L-Cystine dihydrochloride is used as a supplement in protein synthesis for cell biology and stem cell research .
- Method : It is used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures .
- Results : The specific outcomes depend on the particular research or drug development project .
6. Regulation of Cysteine and GSH Levels
- Application : L-Cystine dihydrochloride is used to study the effect of lipid peroxidation and ferroptosis by regulation of cysteine and GSH levels .
- Method : The compound is added to the media to study the effect of lipid peroxidation and ferroptosis .
- Results : The specific outcomes depend on the particular research project .
Safety And Hazards
L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine bisamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

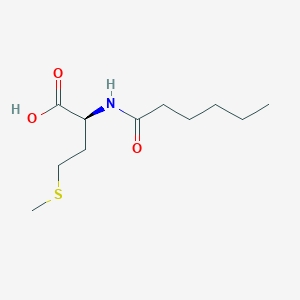
![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)
